Physicochemical Property Comparison Against the Closest Commercial Analog (CAS 1448076-24-1)
When compared with 4-phenyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide (CAS 1448076-24-1), the target compound lacks the electron‑withdrawing –CF₃ substituent on the pyrazole ring. This results in a lower computed lipophilicity (XLogP3 1.4 vs 2.2), a lower molecular weight (299.37 vs 367.37 g mol⁻¹), and fewer hydrogen‑bond acceptors (3 vs 6) [1][2]. These differences are predictive of disparate passive membrane permeability and metabolic stability, making the two compounds non‑interchangeable for structure‑activity relationship studies targeting the vanilloid receptor or other pyrazole‑binding proteins.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | 4-phenyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide (CAS 1448076-24-1): 2.2 |
| Quantified Difference | Δ = –0.8 log units |
| Conditions | XLogP3 algorithm, PubChem 2025.09.15 release |
Why This Matters
Even a 0.8 log‑unit difference in lipophilicity can shift a compound from high to low membrane permeability, directly affecting cellular potency and off‑target promiscuity.
- [1] PubChem Compound Summary for CID 119102945, N-[2-(4-phenyl-1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide. National Center for Biotechnology Information (2026). View Source
- [2] Chemical and Physical Properties of 4-phenyl-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide (CAS 1448076-24-1). Kuujia Chemical Database (2026). View Source
